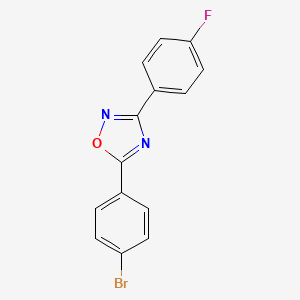![molecular formula C14H21ClN2O2S B5883478 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5883478.png)
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as CP-122,288, is a chemical compound that belongs to the class of sulfonamides. It is a potent and selective inhibitor of the human dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Wirkmechanismus
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide exerts its pharmacological effects by selectively inhibiting the human dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating the signaling of dopamine. By blocking DAT, 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide increases the extracellular levels of dopamine, which can activate dopamine receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to produce a number of biochemical and physiological effects in animal and human studies. These include increased dopamine release, increased dopamine turnover, increased cAMP levels, and increased expression of dopamine receptors. 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for DAT, which allows for specific targeting of dopamine signaling. Another advantage is its potency, which allows for low doses to be used in experiments. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies. Another limitation is its poor solubility in water, which can complicate administration and formulation.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and depression. Another direction is to investigate its pharmacokinetic properties and develop new formulations that improve its solubility and bioavailability. Finally, another direction is to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine, and their interactions with dopamine.
Synthesemethoden
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(1-piperidinyl)propylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product, which is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In Parkinson's disease, 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to improve motor symptoms by increasing dopamine levels in the brain. In ADHD, 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to improve attention and impulse control by blocking the reuptake of dopamine. In drug addiction, 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to reduce drug-seeking behavior by decreasing the rewarding effects of drugs of abuse.
Eigenschaften
IUPAC Name |
4-chloro-N-(3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c15-13-5-7-14(8-6-13)20(18,19)16-9-4-12-17-10-2-1-3-11-17/h5-8,16H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQWOOXTBYGPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(piperidin-1-yl)propyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)
![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)

![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)



![2-methyl-N'-[(1-naphthyloxy)acetyl]-3-furohydrazide](/img/structure/B5883462.png)

![dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate](/img/structure/B5883473.png)
![N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)